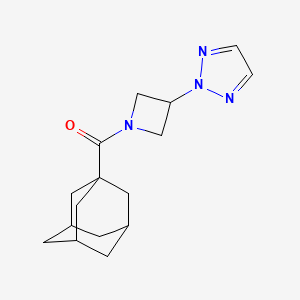
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by Bayer Pharmaceuticals and has since been the subject of numerous scientific investigations.
Applications De Recherche Scientifique
Synthesis and Characterization
Palladium-Catalyzed Acetoxylation
Research highlights the utility of picolinamides as directing groups in palladium-catalyzed acetoxylation of benzylic C-H bonds, leading to the synthesis of various benzo-fused heterocycles. This process underscores the importance of picolinamide derivatives in facilitating selective organic transformations (Cheng et al., 2014).
Biochemical Applications
Acetylcholinesterase Inhibition
A study on benzamide and picolinamide derivatives containing dimethylamine side chains revealed their potential as acetylcholinesterase inhibitors, which are significant for therapeutic interventions in diseases like Alzheimer's. The research identified structure-activity relationships, highlighting the influence of the dimethylamine side chain's position on inhibitory activity and selectivity (Gao et al., 2017).
Chemical Biology
Cobalt-Catalyzed Synthesis of Isoquinolines
Utilizing picolinamide as a traceless directing group, cobalt-catalyzed oxidative annulation of benzylamides with alkynes has been developed for the synthesis of isoquinolines. This method demonstrates picolinamide's utility in the selective activation of C-H/N-H bonds, highlighting its role in constructing complex heterocyclic structures (Kuai et al., 2017).
Advanced Materials and Analytical Techniques
Electrospray Mass Spectrometry
The study on the fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including the use of picolinamide derivatives, emphasizes the role of these compounds in enhancing the analytical capabilities of mass spectrometry. This research provides insights into how modifications with picolinamide derivatives can impact the ionization and fragmentation behavior of biomolecules (Harvey, 2000).
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(15-16-9-3-2-4-10-16)14-8-7-13-20-18(22)17-11-5-6-12-19-17/h2-6,9-12H,13-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWGOJFTGWRKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=CC=CC=N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B2566245.png)
![2-Amino-2-[4-(diethylamino)phenyl]acetic acid](/img/structure/B2566246.png)


![methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2566252.png)





![Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate](/img/structure/B2566262.png)
![N-(2,4-difluorophenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2566264.png)
